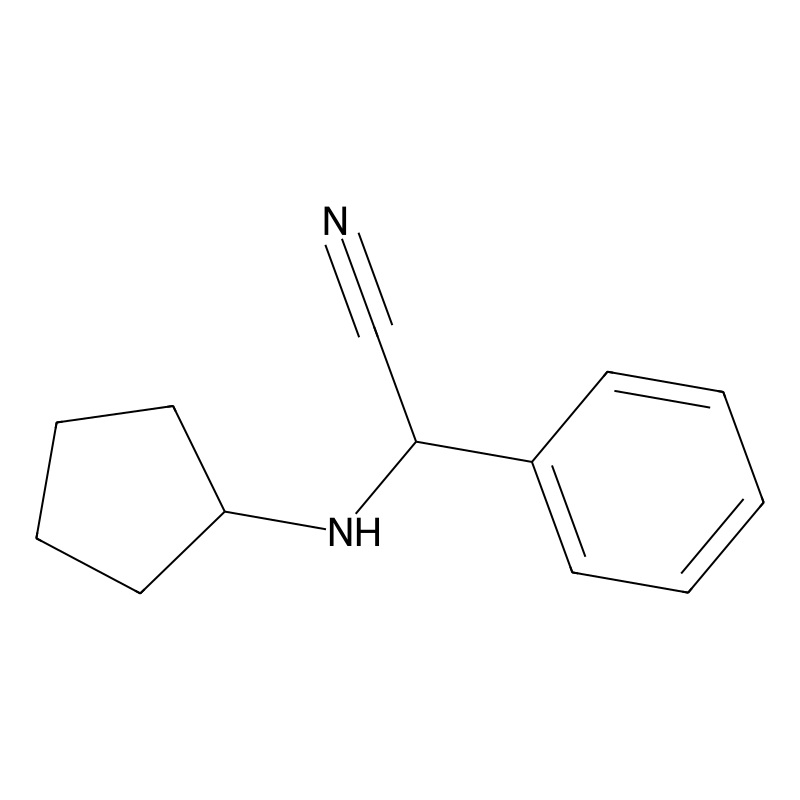

2-(cyclopentylamino)-2-phenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The molecule contains a nitrile group (C≡N) and an amine group (NH2), which are functional groups commonly used in organic synthesis as building blocks for more complex molecules. Research could explore (Cyclopentylamino)(phenyl)acetonitrile as a starting material or intermediate in the synthesis of other target molecules.

- Material science: The combination of aromatic (phenyl) and aliphatic (cyclopentyl) groups could give (Cyclopentylamino)(phenyl)acetonitrile interesting properties for material science applications. Research could investigate its potential use in polymers, liquid crystals, or other materials.

Finding more information:

Scientific databases such as PubChem and Google Scholar can be helpful for finding research articles on specific chemicals. Here's how to search for (Cyclopentylamino)(phenyl)acetonitrile:

2-(Cyclopentylamino)-2-phenylacetonitrile is a chemical compound characterized by its unique structure, which includes a cyclopentyl group attached to an amino group and a phenylacetonitrile moiety. Its molecular formula is , and it features a nitrile functional group, which contributes to its reactivity and potential biological activity. The compound has garnered interest in medicinal chemistry due to its structural similarity to other biologically active compounds, making it a candidate for various applications in drug development.

The synthesis of 2-(cyclopentylamino)-2-phenylacetonitrile typically involves condensation reactions. One common method is the reaction between cyclopentanone and phenylacetonitrile in the presence of a base, such as potassium hydroxide, often utilizing phase transfer catalysts to enhance yield and purity. The reaction conditions generally require careful control of temperature and pH to optimize the formation of the desired product while minimizing side reactions .

The synthesis of 2-(cyclopentylamino)-2-phenylacetonitrile can be achieved through several methods:

- Condensation Reaction: This method involves reacting cyclopentanone with phenylacetonitrile in the presence of a base and a phase transfer catalyst. The reaction is typically conducted at elevated temperatures (around 80°C) to facilitate the formation of the product.

- Green Chemistry Approaches: More environmentally friendly methods have been developed that utilize less hazardous solvents and reagents, aiming for higher yields and reduced waste .

- Alternative Routes: Other synthetic pathways may involve variations in starting materials or catalysts, providing flexibility in production depending on desired yields and purity levels.

2-(Cyclopentylamino)-2-phenylacetonitrile has potential applications in:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery, particularly for neurological disorders.

- Chemical Intermediates: It can be utilized as an intermediate in the synthesis of more complex organic molecules.

- Research: The compound may be used in academic research settings to explore its interactions within biological systems or its reactivity in organic synthesis.

Interaction studies involving 2-(cyclopentylamino)-2-phenylacetonitrile focus on its binding affinities with various receptors and enzymes. These studies are essential for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that it may interact with neurotransmitter receptors, although more comprehensive studies are needed to elucidate these interactions fully .

Several compounds share structural similarities with 2-(cyclopentylamino)-2-phenylacetonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-2-phenylacetonitrile | Contains an amino group; lacks cyclopentyl structure | Known for neuroprotective effects |

| 2-(Butylamino)-2-phenylacetonitrile | Contains butyl group instead of cyclopentyl | Exhibits different pharmacological profiles |

| 2-(4-Fluorophenylamino)-2-phenylacetonitrile | Contains fluorine substituent | Potentially enhanced bioactivity due to fluorine |

Each of these compounds exhibits distinct properties and biological activities, making them valuable for different applications within medicinal chemistry.